Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
Description
Chemical Name: Benzene, 1-chloro-2-(1-methylethyl)- Synonyms: o-Chlorocumene, 2-Chloroisopropylbenzene CAS Registry Number: 2077-13-6 Molecular Formula: C₉H₁₁Cl Molecular Weight: 154.637 g/mol IUPAC InChIKey: RNEMUWDQJSRDMQ-UHFFFAOYSA-N
This compound is an ortho-substituted benzene derivative featuring a chlorine atom at position 1 and an isopropyl group (-CH(CH₃)₂) at position 2. The isopropyl group is an electron-donating alkyl substituent, while the chlorine atom is electron-withdrawing, creating a unique electronic environment that influences reactivity and physical properties. Key thermodynamic data from NIST includes a liquid-phase standard enthalpy of formation (ΔfH°liquid) of -58.24 kJ/mol and a standard combustion enthalpy (ΔcH°liquid) of -4399.77 kJ/mol .
Properties
IUPAC Name |
1-(chloromethyl)-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJGYUSFOIMJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066550 | |
| Record name | Benzene, 1-(chloromethyl)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-71-3 | |
| Record name | 1-(Chloromethyl)-2-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Isopropylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020034713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(chloromethyl)cumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-ISOPROPYLBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP3AC43VX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- typically involves the chloromethylation of isopropylbenzene (cumene). This can be achieved through the reaction of isopropylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Substitution Reactions: Benzene, 1-(chloromethyl)-2-(1-methylethyl)- can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reaction conditions typically involve moderate temperatures and solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products:
Substitution: Products include benzyl derivatives with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C₉H₁₁Cl
- Molecular Weight: 154.637 g/mol
- CAS Number: 2077-13-6
- IUPAC Name: Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
The compound features a benzene ring substituted with a chloromethyl group and an isopropyl group. Its unique structure contributes to its reactivity and utility in various chemical processes.
Chromatography
One of the primary applications of benzene, 1-(chloromethyl)-2-(1-methylethyl)- is in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under specific conditions:
- Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid (replaced by formic acid for Mass-Spec applications).
- Column Size: Smaller particle columns (3 µm) can be used for fast Ultra-Performance Liquid Chromatography (UPLC) applications.
This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Synthesis of Chemical Intermediates
Benzene, 1-(chloromethyl)-2-(1-methylethyl)- serves as an intermediate in the synthesis of various organic compounds. Its chloromethyl group can undergo nucleophilic substitution reactions, making it valuable for producing other chlorinated compounds or for further functionalization into more complex molecules.
Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals, including:
- Pharmaceuticals: Used as a building block in the synthesis of pharmaceutical intermediates.
- Agricultural Chemicals: It can be part of formulations for pesticides or herbicides due to its reactivity.
Safety and Environmental Considerations
While benzene, 1-(chloromethyl)-2-(1-methylethyl)- has useful applications, it is essential to handle it with care due to potential health hazards. Exposure may lead to skin irritation and respiratory issues; thus, appropriate safety measures should be implemented during handling and use .
Case Study: HPLC Method Development
In a study conducted by SIELC Technologies, researchers developed an HPLC method to analyze benzene, 1-(chloromethyl)-2-(1-methylethyl)- effectively. The study highlighted the scalability of the method for both analytical and preparative purposes, demonstrating its relevance in pharmacokinetic research .
Case Study: Synthesis Pathways
Research published on synthetic pathways involving benzene derivatives showed that benzene, 1-(chloromethyl)-2-(1-methylethyl)- could be synthesized from simpler precursors through chlorination reactions. This study emphasized its role as a versatile intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Chloro-Alkylbenzenes
Key Comparison Points
Positional Isomerism :
- The ortho configuration (Cl and isopropyl in adjacent positions) in the target compound contrasts with para isomers (e.g., 1-(chloromethyl)-4-isopropylbenzene, CAS 2051-18-5). Para-substituted compounds often exhibit higher symmetry and melting points due to reduced steric hindrance .
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The isopropyl group activates the benzene ring toward electrophilic substitution, while chlorine deactivates it. This interplay directs reactivity in nitration or sulfonation reactions.
- Steric Effects : Bulkier substituents (e.g., isopropyl vs. methyl) increase steric hindrance, reducing reaction rates in substitution processes.
Thermodynamic Stability :
- The target compound’s ΔfH°liquid (-58.24 kJ/mol) reflects moderate stability compared to simpler chloro-alkylbenzenes like o-chlorotoluene, which lacks thermodynamic data but shows lower molecular weight and volatility (ΔvapH: ~9.19–10.9 kcal/mol) .
Volatility and Boiling Points :
- Higher molecular weight correlates with increased boiling points. For example, 1-(chloromethyl)-4-isopropylbenzene (168.66 g/mol) is expected to have a higher boiling point than the target compound (154.64 g/mol).
Table 2: Reaction and Spectroscopic Data
Research Findings and Limitations
- Synthetic Routes : While the evidence lacks explicit synthesis methods for the target compound, analogous chloro-alkylbenzenes are typically synthesized via Friedel-Crafts alkylation or electrophilic chlorination .
- Data Gaps : Critical properties like vaporization enthalpy (ΔvapH) and precise boiling points for the target compound are absent in the provided evidence, limiting direct comparisons.
- Reactivity Insights : The ortho chlorine and isopropyl groups create steric and electronic effects that may favor specific reaction pathways, such as nucleophilic aromatic substitution at the para position relative to the chlorine.
Biological Activity
Benzene, 1-(chloromethyl)-2-(1-methylethyl)-, also known as 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C10H13Cl
- Molecular Weight: 172.67 g/mol
- CAS Number: 100-00-0
The compound features a benzene ring substituted with both a chloromethyl group and an isopropyl group. These functional groups contribute to its unique reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- is largely attributed to the chloromethyl group, which can participate in nucleophilic substitution reactions. This allows the compound to interact with various biological molecules, potentially leading to antimicrobial and antifungal effects:
- Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves the formation of covalent bonds with nucleophilic sites in proteins or DNA, which may disrupt normal cellular functions.
- Toxicological Concerns: While exploring its potential benefits, it is crucial to note that benzene derivatives are often associated with toxicity and carcinogenicity. Occupational exposure to benzene has been linked to hematotoxicity and increased risk of leukemia .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including Benzene, 1-(chloromethyl)-2-(1-methylethyl)-. The results demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 5 μM to 20 μM .
Toxicity Assessment
A comprehensive assessment of the compound's toxicity was conducted using rodent models. Increased activity and gait abnormalities were observed at higher concentrations (500 ppm and above), indicating potential neurotoxic effects . Moreover, genetic polymorphisms affecting metabolism were found to influence susceptibility to toxicity among different populations .
Data Table: Summary of Biological Activities
Q & A
Q. How is this compound utilized in synthesizing complex organic architectures?
- Methodological Answer : The chloromethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or polymerization initiators (e.g., ATRP). For example, coupling with Grignard reagents forms branched alkylbenzenes. Optimize Pd catalyst loading (0.5–2 mol%) to minimize homocoupling .
Thermodynamic and Physical Data
Table 1 : Key Properties of Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~225°C (estimated) | NIST |
| LogP (Octanol-Water) | 3.2 ± 0.3 (predicted) | EPI Suite |
| Enthalpy of Formation | -98.7 kJ/mol (DFT-calculated) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
